CYP450 Inhibition Profile: 5-CF₃ Derivative is a Weak CYP2E1/CYP2C19 Inhibitor but Moderate CYP3A4 Inhibitor, Distinct from 5-Cl Analog
In human liver microsomes, 5-(trifluoromethyl)benzoxazol-2(3H)-one demonstrates a differential CYP450 inhibition profile compared to the 5-chloro analog (chlorzoxazone) and other benzoxazolones. It exhibits weak inhibitory activity against CYP2E1 and CYP2C19 with IC₅₀ values of 50,000 nM (50 µM) for both isoforms, while showing approximately 9-fold more potent inhibition of CYP3A4 with an IC₅₀ of 5,490 nM (5.49 µM) [1]. In contrast, the 5-chloro analog chlorzoxazone acts as a more potent CYP2E1 inhibitor with reported IC₅₀ values in the range of 3-31 µM, and is itself a substrate for CYP2E1-mediated 6-hydroxylation [2]. This divergence in isoform selectivity and potency is a critical differentiation point for researchers designing compounds to minimize CYP-mediated drug-drug interactions or to avoid interference with metabolic probe substrates.
| Evidence Dimension | CYP450 Isoform Inhibition Potency |
|---|---|
| Target Compound Data | CYP2E1 IC₅₀ = 50,000 nM; CYP2C19 Ki = 50,000 nM; CYP3A4 IC₅₀ = 5,490 nM |
| Comparator Or Baseline | Chlorzoxazone (5-chloro analog): CYP2E1 IC₅₀ = 3,100-31,000 nM (varying reports); also a CYP2E1 substrate |
| Quantified Difference | Target compound is ~1.6x to >10x less potent against CYP2E1 than chlorzoxazone, but retains moderate CYP3A4 inhibition |
| Conditions | Human liver microsomes; preincubation for 5 min; LC-MS/MS analysis for target compound; varied assay conditions for chlorzoxazone |
Why This Matters
This differentiated CYP inhibition profile enables scientific users to select the 5-CF₃ derivative as a weaker CYP2E1 interactor for studies where minimizing CYP2E1 engagement is critical, or to leverage its CYP3A4 inhibition in focused ADME panels.
- [1] BindingDB Entry BDBM50380527 (CHEMBL2018913). Affinity Data for 5-(Trifluoromethyl)benzoxazol-2(3H)-one against CYP2E1, CYP2C19, and CYP3A4. View Source
- [2] Park J, Kim K, Park P, Ha J. Effect of high-dose aspirin on CYP2E1 activity in healthy subjects measured using chlorzoxazone as a probe. (For chlorzoxazone CYP2E1 inhibition data). View Source
